4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core substituted with a morpholine ring and a chlorine atom.
Mechanism of Action
Target of Action
It’s known that thienopyrimidin derivatives can inhibit tumor necrosis factor alpha and nitric oxide , suggesting potential targets could be related to these pathways.
Mode of Action
It’s suggested that the morpholine ring might be in a position to make a nontraditional ch-o hydrogen bond to gly16 , indicating a possible interaction with its targets.
Biochemical Pathways
Given its potential inhibition of tumor necrosis factor alpha and nitric oxide , it may impact related signaling pathways.
Result of Action
Its potential inhibition of tumor necrosis factor alpha and nitric oxide suggests it may have anti-inflammatory or immunomodulatory effects.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions could affect its stability.
Biochemical Analysis
Biochemical Properties
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and nitric oxide production, which are critical mediators in inflammatory responses . The nature of these interactions involves binding to specific active sites on the enzymes, thereby modulating their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as under inert gas at low temperatures . Prolonged exposure to environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . By modulating these metabolic pathways, this compound can affect the pharmacokinetics and pharmacodynamics of co-administered drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in various tissues. These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine typically involves the following steps:
Condensation Reaction: The starting material, methyl 3-aminothiophene-2-carboxylate, undergoes a condensation reaction with formamidine acetate to form the thieno[2,3-d]pyrimidine core.
Chlorination: The resulting compound is then chlorinated using reagents such as phosphorus oxychloride to introduce the chlorine atom at the 2-position of the thieno[2,3-d]pyrimidine ring.
Nucleophilic Substitution: Finally, the chlorinated intermediate undergoes nucleophilic substitution with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions or with the aid of catalysts.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes and signaling pathways involved in disease processes.
Industrial Applications: It is employed in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine: This compound has a similar structure but differs in the position of the chlorine atom and the thieno ring fusion.
Thieno[2,3-d]pyrimidine Derivatives: Various derivatives of thieno[2,3-d]pyrimidine with different substituents have been studied for their biological activities.
Uniqueness
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVQAPITTYKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516014 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63894-67-7 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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